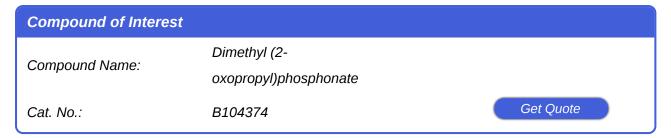


Spectroscopic Profile of Dimethyl (2-oxopropyl)phosphonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Dimethyl (2-oxopropyl)phosphonate** (CAS No: 4202-14-6), a versatile reagent in organic synthesis. The document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols and visual representations of key analytical workflows and fragmentation pathways.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Dimethyl (2-oxopropyl)phosphonate**.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
3.799	d	11.2 (JP-H)	6H, 2 x -OCH3
3.124	d	22.7 (JP-H)	2H, -CH2-
2.325	S	-	3H, -C(O)CH3

Solvent: CDCl3



Table 2: 13C NMR Spectroscopic Data (Predicted and Comparative)

While a definitive, published 13C NMR spectrum with explicit peak assignments for **Dimethyl** (2-oxopropyl)phosphonate was not found in the immediate search, data for the closely related Dimethyl (1-diazo-2-oxopropyl)phosphonate shows signals at 189.8 (C=O), 53.6, 53.5 (-OCH3), and 27.1 (-CH3) ppm[1]. Based on the structure of **Dimethyl** (2-oxopropyl)phosphonate, the following assignments are predicted:

Chemical Shift (δ) ppm (Predicted)	Assignment
~200	C=O
~53	-OCH3
~38 (doublet)	-CH2-
~30	-C(O)CH3

Table 3: 31P NMR Spectroscopic Data

A definitive 31P NMR chemical shift for **Dimethyl (2-oxopropyl)phosphonate** was not explicitly found in the searched literature. However, for the related compound, Diethyl (1-diazo-2-oxopropyl)phosphonate, a 31P NMR chemical shift of 11.02 ppm has been reported[2]. The chemical shift for the title compound is expected to be in a similar region.

Table 4: Infrared (IR) Spectroscopy Peak List

The following characteristic absorption bands are observed in the IR spectrum of **Dimethyl (2-oxopropyl)phosphonate**:

Wavenumber (cm-1)	Intensity	Assignment
~1715	Strong	C=O (Ketone) stretching
~1250	Strong	P=O stretching
~1030	Strong	P-O-C stretching
~2950	Medium	C-H (aliphatic) stretching



Table 5: Mass Spectrometry (MS) Data

The mass spectrum of **Dimethyl (2-oxopropyl)phosphonate** is characterized by the following major fragments:

m/z	Relative Intensity	Proposed Fragment
166	Moderate	[M]+ (Molecular Ion)
124	High	[M - C2H2O]+
109	High	[P(O)(OCH3)2]+
94	High	[M - C2H2O - OCH3 - H]+
79	Moderate	[P(O)(OH)2]+

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **Dimethyl (2-oxopropyl)phosphonate** is prepared in an appropriate deuterated solvent, typically chloroform-d (CDCl3), at a concentration of approximately 5-10 mg/mL. The solution is transferred to a 5 mm NMR tube.

- 1H NMR: Spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- 13C NMR: Spectra are acquired on the same instrument, typically at a frequency of 75 MHz or higher. Proton decoupling is employed to simplify the spectrum. Chemical shifts are referenced to the solvent peak (e.g., CDCl3 at 77.16 ppm).
- 31P NMR: Spectra are recorded on a spectrometer equipped with a phosphorus probe,
 typically at a frequency of 121 MHz or higher. Chemical shifts are reported in ppm relative to



an external standard of 85% phosphoric acid (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of neat **Dimethyl (2-oxopropyl)phosphonate**, which is a liquid at room temperature, is typically recorded using one of the following methods:

- Neat (Thin Film): A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
- Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

The spectrum is recorded over the range of 4000-400 cm-1. A background spectrum of the empty salt plates or ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

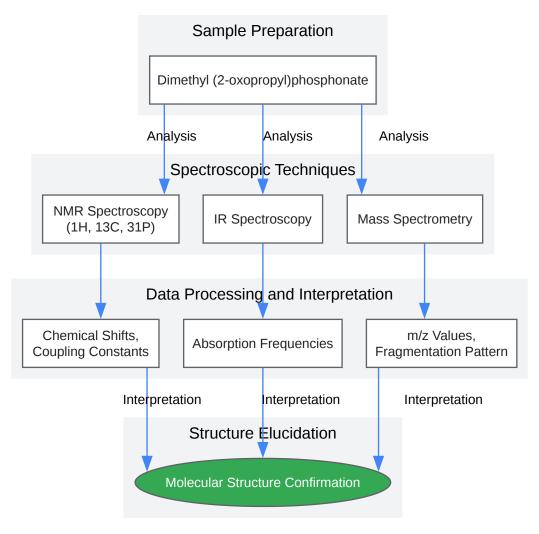
A dilute solution of **Dimethyl (2-oxopropyl)phosphonate** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated from the solvent and any impurities on a suitable capillary column (e.g., a non-polar or medium-polarity column). The eluting compound enters the mass spectrometer, where it is ionized by a 70 eV electron beam. The resulting fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the spectroscopic analysis of **Dimethyl (2-oxopropyl)phosphonate**.



General Workflow for Spectroscopic Analysis



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Caption: A flowchart illustrating the general workflow of spectroscopic analysis.



[C5H11O4P]+• m/z = 166C2H2O - C3H5O

OCH3 - H

[C3H7O3P]+•

m/z = 124

[C2H4O2P]+

m/z = 94

Key Fragmentation Pathways of Dimethyl (2-oxopropyl)phosphonate

[CH3O]2P(O)+

m/z = 109

[H4O3P]+

m/z = 79

2CH2

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Caption: A diagram showing the major fragmentation pathways in mass spectrometry.

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References

- 1. rsc.org [rsc.org]
- 2. orgsyn.org [orgsyn.org]
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